molecular formula C7H12O B1294630 1,6-Heptadien-4-OL CAS No. 2883-45-6

1,6-Heptadien-4-OL

Cat. No.: B1294630
CAS No.: 2883-45-6
M. Wt: 112.17 g/mol
InChI Key: UTGFOWQYZKTZTN-UHFFFAOYSA-N
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Description

1,6-Heptadien-4-ol can help in synthesizing the derivatives of guanine, adenine, uracil and thymine via Mitsunobu condensation.

Scientific Research Applications

Synthesis of Nucleic Acid Base-Substituted Heptadienes

  • Application: Synthesis of purine- and pyrimidine-substituted heptadienes, which are useful in nucleic acid base chemistry.
  • Key Findings: A series of 1,6-heptadienes substituted at the 4 position with nucleic acid bases (e.g., guanine, adenine, thymine, uracil) were synthesized. This study highlights the potential of these compounds in nucleic acid base chemistry and related fields (Tsai et al., 2003).

Polymerization and Cyclopolymerization Studies

  • Application: In polymer chemistry, particularly for producing polymers with specific microstructures.
  • Key Findings:
    • 1,6-Heptadien-4-OL derivatives have been used in the regio- and stereoselective cyclopolymerization and copolymerization with other compounds like ethylene, leading to controlled polymer structures (Wang et al., 2019).
    • The compound's variations have been involved in the synthesis of long chain branched isotactic polypropylenes, indicating its utility in creating specific polymer architectures (Wang et al., 2016).

Organic Synthesis Applications

  • Application: In the synthesis of various organic compounds, including pheromones and intermediates for pharmaceuticals.
  • Key Findings: Research has shown the utility of this compound in synthesizing intermediates useful in creating pheromones and other biologically active compounds (Petroski, 2003).

Safety and Hazards

  • Personal Protective Equipment : Use dust mask type N95 , eyeshields, and gloves when handling .

Biochemical Analysis

Biochemical Properties

1,6-Heptadien-4-OL plays a significant role in biochemical reactions, particularly in the synthesis of nucleic acid derivatives. It interacts with enzymes and proteins involved in these synthetic pathways. For instance, it has been used as an internal standard in the quantitation and identification of important aroma components in wine . The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on enzymes and proteins, facilitating the synthesis of complex biomolecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the co- and terpolymerization reactions of carbon monoxide and propene with dicationic biphosphine palladium (II) as the catalyst . These interactions can lead to changes in cell function, impacting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it has been used to study the co- and terpolymerization reactions, indicating its role in modulating enzyme activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it can be used as an internal standard in various analytical techniques, indicating its stability under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting its potential for sustained biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating a dosage-dependent response in biological systems . It is crucial to determine the optimal dosage to maximize its therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. It has been identified as a metabolite in species such as Oryctolagus cuniculus, where it is found in the longissimus thoracis muscle . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been used as an internal standard in the quantitation of aroma components, suggesting its ability to be transported and localized within specific cellular compartments . These interactions can affect its localization and accumulation, impacting its biochemical activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell. This localization is crucial for its role in biochemical reactions and interactions with other biomolecules .

Properties

IUPAC Name

hepta-1,6-dien-4-ol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGFOWQYZKTZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870999
Record name Hepta-1,6-dien-4-ol
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Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 1,6-Heptadien-4-ol
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CAS No.

2883-45-6
Record name 1,6-Heptadien-4-ol
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Record name Hepta-1,6-dien-4-ol
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Record name 1,6-HEPTADIEN-4-OL
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Record name Hepta-1,6-dien-4-ol
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Record name Hepta-1,6-dien-4-ol
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the stereochemistry in the cyclization of 1,6-heptadien-4-ol derivatives?

A: Research has shown that free radical additions to this compound substituted with nucleic acid bases lead to a stereospecific cyclization. [] This reaction exclusively forms a single diastereomer where all substituents on the newly formed five-membered ring are in the cis configuration. This stereospecificity is crucial for controlling the structure and properties of the resulting cyclic compounds, which are important intermediates in organic synthesis and polymer chemistry.

Q2: How can this compound be utilized in polymer synthesis?

A: this compound plays a crucial role in synthesizing polymers with unique properties. For example, it can be copolymerized with sulfur dioxide (SO2) via a free radical mechanism. [] This reaction yields polymers containing repeating cis-linked five-membered rings. Interestingly, the stereochemistry of the substituents on these rings can vary depending on the specific base attached to the heptadiene moiety. This highlights the potential for tailoring polymer properties by modifying the this compound derivative used in the polymerization.

Q3: Are there alternative polymerization methods using this compound derivatives?

A: Beyond free radical polymerization, this compound esters readily react with hexafluoroacetone azine. [] This reaction produces polymers with 4,4,8,8-tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]octan-2,6-diyl units linked by trimethylene chains containing acyloxy side groups. These side groups enhance the polymer's solubility in common solvents, while the presence of the bicyclic units introduces rigidity and potentially influences the polymer's thermal properties.

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